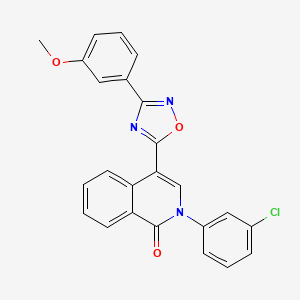
2-(3-chlorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3-chlorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C24H16ClN3O3 and its molecular weight is 429.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3-chlorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a heterocyclic organic molecule that has garnered interest due to its potential biological activities. Its unique structural features, including the isoquinoline and oxadiazole moieties, suggest a variety of interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit varying degrees of antibacterial activity. For instance, derivatives containing the 1,2,4-oxadiazole ring are known for their effectiveness against several bacterial strains. In studies involving related compounds, moderate to strong antibacterial effects were observed against Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. Notably, oxadiazole derivatives have shown significant inhibitory activity against acetylcholinesterase (AChE) and urease . For example, certain related compounds demonstrated IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating strong inhibitory potential compared to standard drugs . The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Binding: The compound may bind to active sites on enzymes like AChE or urease, leading to decreased enzymatic activity.
- Receptor Interaction: It could modulate receptor activity through competitive or non-competitive inhibition.
- Signal Transduction Pathways: By affecting intracellular signaling pathways, it may influence cellular responses related to inflammation or apoptosis.
Study 1: Antibacterial Screening
In a comparative study of various oxadiazole derivatives, the compound was tested against multiple bacterial strains. Results indicated that it exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) significantly lower than that of control antibiotics .
Study 2: Enzyme Inhibition Assays
Another study focused on the enzyme inhibition properties of similar compounds. The results showed that the tested derivatives had potent inhibitory effects on urease and AChE, suggesting that modifications in the oxadiazole structure could enhance biological efficacy .
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | AChE | 0.63 |
| Compound B | Urease | 1.13 |
| Compound C | Urease | 6.28 |
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O3/c1-30-18-9-4-6-15(12-18)22-26-23(31-27-22)21-14-28(17-8-5-7-16(25)13-17)24(29)20-11-3-2-10-19(20)21/h2-14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVMJIFPCNBKBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














